molecular formula C8H10FNO B1461683 2-(2-Fluoropyridin-3-YL)propan-2-OL CAS No. 40247-48-1

2-(2-Fluoropyridin-3-YL)propan-2-OL

Cat. No.: B1461683
CAS No.: 40247-48-1
M. Wt: 155.17 g/mol
InChI Key: GVXPGLMUSNPHPA-UHFFFAOYSA-N
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Description

2-(2-Fluoropyridin-3-YL)propan-2-OL is a fluorinated pyridine derivative characterized by a hydroxyl group (-OH) attached to the second carbon of a propane chain (propan-2-ol), which is further substituted at the 3-position of a 2-fluoropyridine ring.

Properties

IUPAC Name

2-(2-fluoropyridin-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXPGLMUSNPHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(N=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659198
Record name 2-(2-Fluoropyridin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40247-48-1
Record name 2-(2-Fluoropyridin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropyridin-3-yl)propan-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-aminopyridine with sodium nitrite (NaNO2) in hydrofluoric acid (HF) to produce 2-fluoropyridine. This intermediate can then undergo further reactions to introduce the propan-2-ol group .

Another method involves the fluorination of pyridine using a complex of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This reaction yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoropyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluoropyridin-3-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridin-3-yl)propan-2-ol is largely dependent on its interaction with biological targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activity. Specific molecular targets and pathways involved may vary depending on the application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

While direct pharmacological data for this compound are absent in the evidence, insights can be extrapolated from related compounds:

  • Biological Activity: Analogs like (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () exhibit antiarrhythmic and adrenoceptor-binding properties, suggesting that the propan-2-ol scaffold may interact with biological targets through hydrogen bonding .
  • Synthetic Feasibility: The commercial availability of structurally similar compounds (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol at $400/g) implies that the target compound could be synthesized via analogous routes, though fluorination steps may increase cost and complexity .

Biological Activity

2-(2-Fluoropyridin-3-YL)propan-2-OL is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in the pyridine ring and a hydroxyl group contributes to its reactivity and interaction with biological targets, making it a subject of interest in drug discovery and development.

The molecular formula for this compound is C8H10FNC_8H_{10}FN with a molecular weight of approximately 155.17 g/mol. This compound features a pyridine ring substituted at the 3-position with a propan-2-ol moiety, which enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The electron-withdrawing nature of the fluorine atom can enhance the compound's binding affinity, potentially leading to enzyme inhibition or modulation of receptor activity .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Inhibition of Enzymes : The compound has been studied for its inhibitory effects on various kinases, particularly those involved in inflammatory responses and cancer pathways. For instance, it has shown potential as an inhibitor of interleukin receptor-associated kinase 4 (IRAK4), suggesting applications in treating inflammatory diseases and certain cancers .
  • Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial properties, although further research is needed to fully elucidate its spectrum of activity against different pathogens .
  • Antiviral Activity : In some studies, derivatives of fluorinated pyridines have shown antiviral activity, particularly against viral families such as flaviviruses and coronaviruses. This suggests that this compound might also be explored for similar applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
2-(6-Fluoropyridin-3-YL)propan-2-OL Contains a fluorinated pyridine ringInhibits IRAK4 activity
5-Fluoropyridine Simple pyridine structureServes as a precursor for more complex compounds
Propan-2-ol derivatives General alcohols without specific substitutionsBroader applications but less targeted activity

This table highlights how the presence of both the fluorinated pyridine and hydroxyl functionalities in this compound contributes to its distinct biological profile compared to other similar compounds.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications:

  • Study on IRAK4 Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited IRAK4, leading to reduced inflammation in cellular models . This suggests that further optimization could yield more potent analogs for clinical use.
  • Antiviral Screening : Another study highlighted the antiviral potential of fluorinated pyridines against various viruses, indicating that modifications in structure could enhance efficacy against specific viral targets . This opens avenues for developing antiviral therapies based on this scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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